

pKa value of Methyl 5-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 5-chloropyrazine-2-carboxylate

Cat. No.: B3022643

[Get Quote](#)

An In-Depth Technical Guide to the pKa of **Methyl 5-chloropyrazine-2-carboxylate**

Foreword

The acid dissociation constant, or pKa, is a cornerstone of physicochemical profiling in drug discovery and development. It governs a molecule's ionization state in different pH environments, thereby profoundly influencing its solubility, membrane permeability, protein binding, and overall pharmacokinetic and pharmacodynamic profile.[\[1\]](#)[\[2\]](#)[\[3\]](#) For any compound destined for therapeutic application, a precise understanding of its pKa is not merely academic—it is a critical determinant of its journey from a laboratory curiosity to a clinical candidate.

This guide focuses on **Methyl 5-chloropyrazine-2-carboxylate** (CAS No: 33332-25-1), a vital heterocyclic building block in the synthesis of numerous pharmaceutically active agents.[\[4\]](#)[\[5\]](#) [\[6\]](#) While its synthetic utility is well-documented, its fundamental physicochemical properties, particularly its pKa, warrant a detailed exploration. This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive analysis of the pKa of **Methyl 5-chloropyrazine-2-carboxylate**, synthesizing predictive data with a rigorous examination of the experimental methodologies required for its empirical validation.

Molecular Profile and Physicochemical Properties

Methyl 5-chloropyrazine-2-carboxylate is a substituted pyrazine derivative. The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.[\[7\]](#)

This core structure is functionalized with a chlorine atom at position 5 and a methyl ester group at position 2.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₅ ClN ₂ O ₂	[4][8][9]
Molecular Weight	172.57 g/mol	[4][9][10]
CAS Number	33332-25-1	[4][5][8]
Appearance	Yellow to light brown solid	[10][11][12]
Melting Point	89-90 °C	[4][5][8][11][13]
Boiling Point	242.8 ± 35.0 °C (Predicted)	[4][5][8][12][13]
Density	1.372 ± 0.06 g/cm ³ (Predicted)	[4][5][8][12][13]
pKa (Predicted)	-4.54 ± 0.10	[4][5][8][12][13]

Structural Influence on Basicity

The pKa value of this molecule is defined by the basicity of the two nitrogen atoms in the pyrazine ring. Several structural factors collaboratively determine this property:

- **Aromaticity:** The nitrogen atoms' lone pairs of electrons are in sp² hybrid orbitals in the plane of the aromatic ring and are not part of the π-system. This makes them available for protonation.
- **Inductive Effects:** Both the chlorine atom and the methyl carboxylate group are strongly electron-withdrawing.[14] They pull electron density away from the pyrazine ring, significantly reducing the electron density on the nitrogen atoms. This destabilizes the positively charged conjugate acid that would form upon protonation, thereby drastically lowering the basicity of the molecule.
- **Positional Isomerism:** The nitrogen at position 1 is ortho to the electron-withdrawing ester group, while the nitrogen at position 4 is meta. The inductive effect is stronger at the ortho position, making the N1 atom less basic than the N4 atom. Therefore, protonation is expected to occur at the N4 position.

The predicted pKa of -4.54 indicates that **Methyl 5-chloropyrazine-2-carboxylate** is an extremely weak base.[4][5][8] A negative pKa value signifies that the protonated form is a very strong acid, and the compound will only become significantly protonated in highly acidic, non-aqueous conditions. At physiological pH (~7.4), the molecule will exist almost exclusively in its neutral, non-ionized form.[15][16]

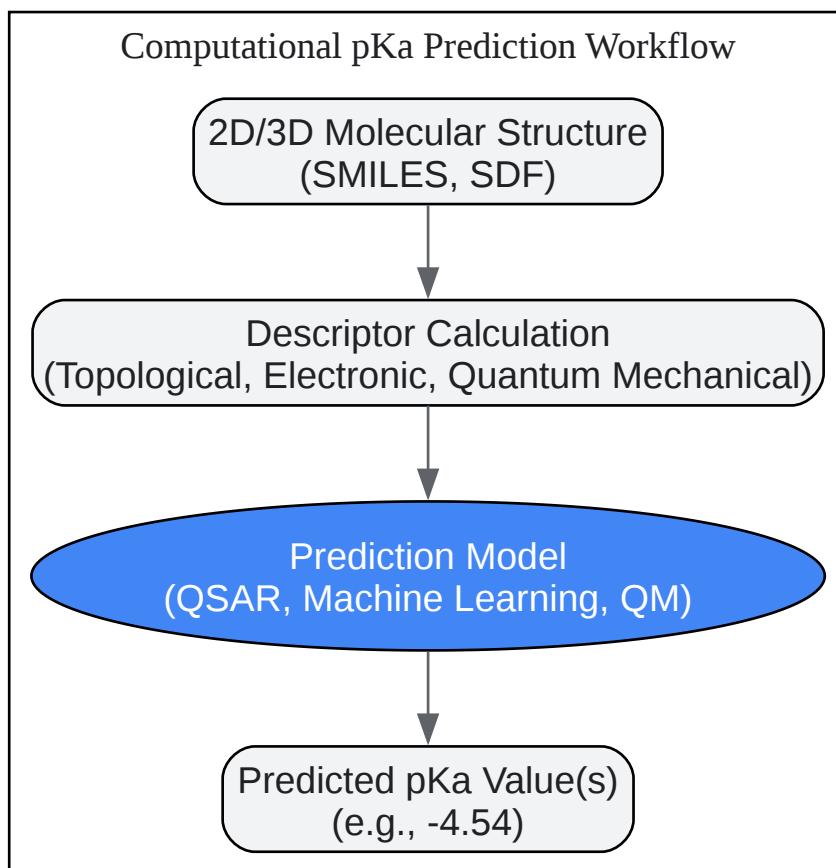
Methodologies for pKa Determination

While a predicted value is available, its experimental verification is crucial for regulatory and formulation purposes.[2] The determination is challenging due to the compound's very low basicity and poor water solubility.

Computational (In Silico) Prediction

The widely cited pKa value of -4.54 is the result of computational modeling.[4][5][8] These methods have become indispensable in early-stage drug discovery for high-throughput screening.

- **Causality Behind the Method:** In silico pKa prediction leverages algorithms that correlate molecular structure with acidity/basicity.[17] Methods range from empirical approaches based on large databases of known pKa values to more rigorous quantum mechanical (QM) calculations that compute the Gibbs free energy change of the dissociation reaction.[18][19][20][21] For novel or complex structures, QM and hybrid QM/machine learning methods often provide greater accuracy.[19] The prediction for this molecule is likely derived from an empirical or fragment-based method, which is rapid but may lack precision for molecules with strong electronic effects.

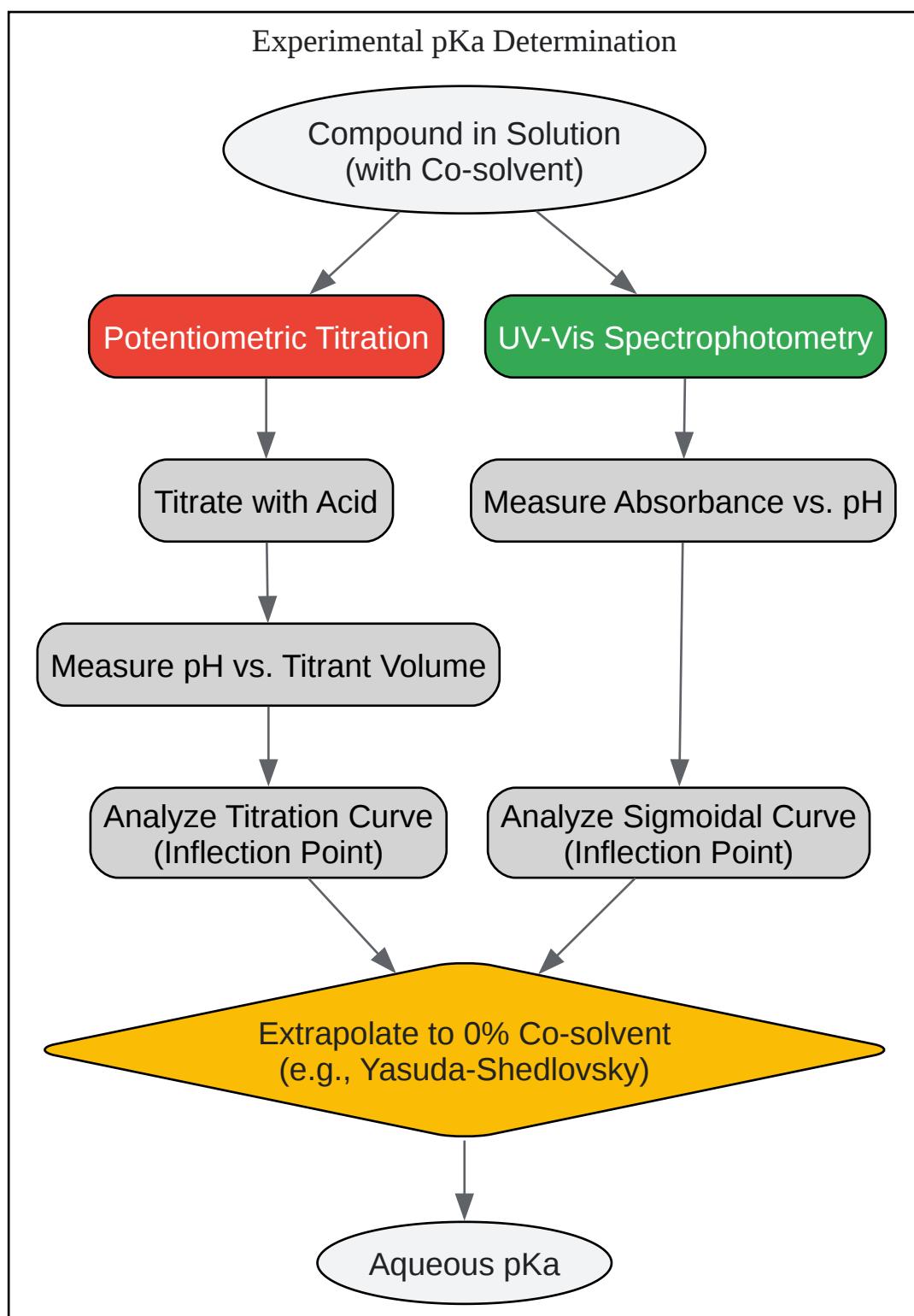


[Click to download full resolution via product page](#)

Caption: General workflow for in silico pKa prediction.

Experimental Determination

Validating the predicted pKa requires empirical measurement. The two most common methods are potentiometric titration and UV-Vis spectrophotometry.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. What is pKa and how is it used in drug development? [pion-inc.com]
- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Methyl 5-chloropyrazine-2-carboxylate | 33332-25-1 [chemicalbook.com]
- 6. jocpr.com [jocpr.com]
- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. Methyl 5-chloropyrazine-2-carboxylate | C6H5C1N2O2 | CID 406081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methyl 5-Chloropyrazine-2-Carboxylate CAS 33332-25-1 Drug Intermediates [homesunshinepharma.com]
- 11. Methyl 5-chloropyrazine-2-carboxylate CAS 33332-25-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 12. 33332-25-1 CAS MSDS (Methyl 5-chloropyrazine-2-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. Methyl 5-chloropyrazine-2-carboxylate Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
- 14. repositum.tuwien.at [repositum.tuwien.at]
- 15. m.youtube.com [m.youtube.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]
- 19. [optibrium.com](https://www.optibrium.com) [optibrium.com]
- 20. How to Predict pKa | Rowan rowansci.com]
- 21. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [pKa value of Methyl 5-chloropyrazine-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3022643#pka-value-of-methyl-5-chloropyrazine-2-carboxylate\]](https://www.benchchem.com/product/b3022643#pka-value-of-methyl-5-chloropyrazine-2-carboxylate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com